![molecular formula C16H16N4O5 B1242463 2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)
2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(4-morpholinyl)-2-furanyl]methylideneamino]-2-nitrobenzamide is a C-nitro compound.
Applications De Recherche Scientifique
Synthesis and Derivatives
- The compound and its derivatives have been explored in various synthesis studies. For instance, Hirao et al. (1972) discussed the synthesis of derivatives of 3-(5-nitro-2-furyl)acrylonitrile, a related compound, demonstrating the versatility in creating different derivatives for potential applications in chemical research (Hirao & Kato, 1972).
Applications in Chemical Reactions
- Hassaneen et al. (1991) described the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reaction with nucleophiles, highlighting the reactivity of similar compounds in chemical processes (Hassaneen et al., 1991).
Exploration in Medicinal Chemistry
- Sriram et al. (2010) conducted a study on various 5-nitro-2-furoic acid hydrazones, closely related to the compound , for their in vitro activities against mycobacterial species, indicating potential applications in antimicrobial research (Sriram et al., 2010).
Applications in Drug Synthesis
- Neville and Verge (1977) discussed the preparation of compounds with 5-nitro-2-furyl functions for potential use against Trypanosoma cruzi infections, suggesting possible applications in the synthesis of antiprotozoal drugs (Neville & Verge, 1977).
Propriétés
Formule moléculaire |
C16H16N4O5 |
|---|---|
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
N-[(E)-(5-morpholin-4-ylfuran-2-yl)methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C16H16N4O5/c21-16(13-3-1-2-4-14(13)20(22)23)18-17-11-12-5-6-15(25-12)19-7-9-24-10-8-19/h1-6,11H,7-10H2,(H,18,21)/b17-11+ |
Clé InChI |
GTFMHBZLVDXJST-GZTJUZNOSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1COCCN1C2=CC=C(O2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



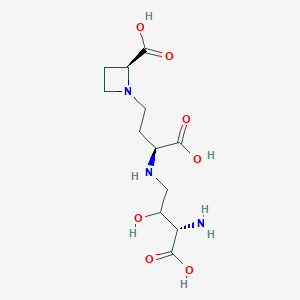

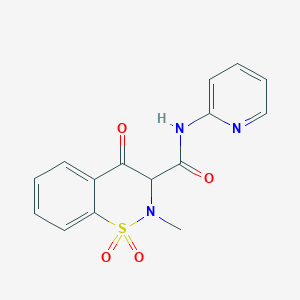
![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid](/img/structure/B1242388.png)

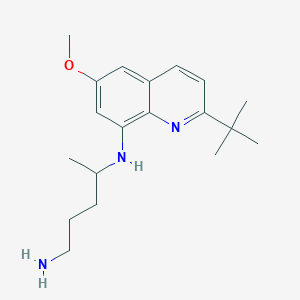
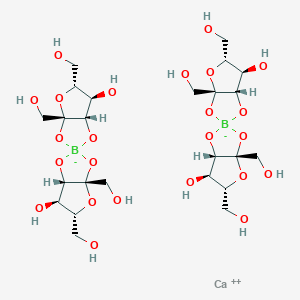
![2-[2-butyl-1-(4-carboxybenzyl)-1H-5-imidazolylmethylamino]benzoic acid](/img/structure/B1242393.png)
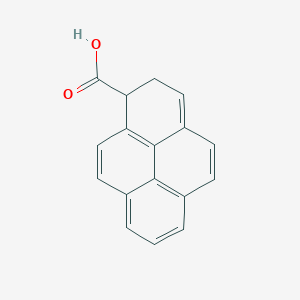
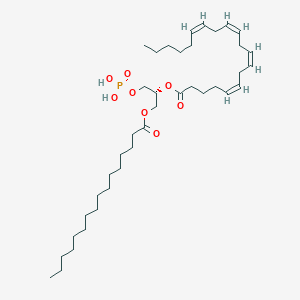
![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-(1-methyl-3-indolyl)ethanone](/img/structure/B1242400.png)
![Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate](/img/structure/B1242402.png)
![N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]pyridine-2-carboxamide](/img/structure/B1242403.png)
